(R)-4-N-Boc-2-cyanopiperidine
Description
Structural Significance and Chirality of the Piperidine (B6355638) Framework
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in FDA-approved pharmaceuticals and natural alkaloids. nih.govmdpi.comthieme-connect.com Its prevalence stems from favorable physicochemical properties, such as improved solubility and metabolic stability, which contribute to the clinical success of drugs containing this scaffold. nih.govthieme-connect.com
The introduction of chirality into the piperidine scaffold dramatically expands its chemical space and biological relevance. thieme-connect.comthieme-connect.com The specific three-dimensional arrangement of substituents on a chiral piperidine ring can profoundly influence its binding affinity and selectivity for biological targets like enzymes and receptors. thieme-connect.comresearchgate.net The piperidine ring typically adopts a stable chair conformation to minimize steric strain, and the orientation of substituents (axial vs. equatorial) is critical for its interaction with other molecules. nih.gov The defined stereochemistry of compounds like (R)-4-N-Boc-2-cyanopiperidine is therefore a key determinant of their utility in constructing biologically active molecules.
Role of the N-Boc Protecting Group in Stereoselective Transformations
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom in piperidines. Its primary function is to temporarily deactivate the nucleophilicity and basicity of the nitrogen, preventing unwanted side reactions. However, the role of the N-Boc group extends far beyond simple protection; it is instrumental in directing the stereochemical outcome of reactions on the piperidine ring. rsc.org
The steric bulk of the Boc group can influence the conformation of the piperidine ring and control the direction of attack of incoming reagents, a phenomenon known as stereodirecting effect. rsc.orgacs.org For instance, in reactions involving the deprotonation of the α-carbon (adjacent to the nitrogen), the N-Boc group can influence the configurational stability of the resulting carbanion. acs.orgnii.ac.jp Studies have shown that N-Boc-2-lithiated piperidines can exhibit configurational stability at low temperatures, allowing for electrophilic substitutions that proceed with retention of configuration. acs.orgnii.ac.jp However, the stereochemical course can be complex, with factors like the base used, temperature, and the nature of the electrophile influencing whether the reaction proceeds with retention or inversion of stereochemistry. acs.orgnii.ac.jp While an N-Boc group can sometimes lead to a mixture of isomers in certain reactions like reductive lithiation, its ability to be easily removed under acidic conditions makes it a versatile tool for complex synthesis. rsc.org
Synthetic Utility of the α-Cyano Moiety in Piperidine Derivatives
The α-cyano group (a nitrile group attached to the carbon next to the nitrogen) is a highly versatile functional group in organic synthesis. nih.gov Its presence in a molecule like this compound opens up numerous pathways for chemical transformation. The nitrile group is considered a "latent carbonyl" or "masked amine," as it can be readily converted into other important functional groups. nih.govnih.gov
Key transformations of the α-cyano group include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, providing a route to non-natural amino acids. nih.gov
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is crucial in the synthesis of various alkaloids and diamines.
Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile carbon, leading to the formation of ketones after hydrolysis.
This versatility makes α-cyanopiperidines powerful intermediates for building molecular complexity. acs.org For example, (S)-2-cyanopiperidine has been utilized as a key precursor in the total synthesis of important piperidine alkaloids such as (S)-pipecolic acid and the toxic alkaloid (R)-(−)-coniine. acs.org
Overview of Research Trajectories for this compound and Related Chiral Nitriles
Research involving this compound and related chiral nitriles is primarily focused on their application as chiral building blocks for the synthesis of complex, biologically active molecules. nih.govrsc.orgresearchgate.net The development of stereoselective methods to synthesize these piperidine derivatives is a major area of investigation. mdpi.com
Recent research highlights several key trends:
Asymmetric Synthesis: Significant effort is dedicated to developing new catalytic, enantioselective methods to produce chiral piperidines. This includes biocatalytic approaches using enzymes like transaminases or oxynitrilases and metal-catalyzed reactions, such as copper-catalyzed C-H cyanation. mdpi.comnih.govrsc.orgucd.ie
Alkaloid Synthesis: Chiral cyanopiperidines continue to be pivotal starting materials for the total synthesis of natural products, particularly piperidine alkaloids. acs.orgrsc.orgucd.ieacs.org Their utility is demonstrated in the synthesis of compounds like myrtine and solenopsin (B1210030) A. rsc.org
Medicinal Chemistry: These building blocks are used to create libraries of novel compounds for drug discovery. nih.govthieme-connect.com The ability to manipulate the cyano group allows for the diversification of the piperidine scaffold to explore structure-activity relationships. nih.gov For example, the enantiomer, (S)-1-N-Boc-2-cyanopiperidine, is used as a precursor for inhibitors of prolyl oligopeptidase, which are relevant in treating neurodegenerative diseases.
The table below summarizes key properties and synthetic transformations of N-Boc-cyanopiperidine derivatives based on available research.
| Property/Reaction | Description | Reference(s) |
| Physical State | Yellow solid. | chemicalbook.com |
| Melting Point | 60-63°C (for 1-Boc-4-cyanopiperidine) | |
| Molecular Formula | C₁₁H₁₈N₂O₂ | |
| Molecular Weight | 210.27 g/mol | |
| Synthesis | Can be synthesized from the corresponding piperidine carboxamide via dehydration. | chemicalbook.com |
| Nitrile Hydrolysis | Conversion to a carboxylic acid, useful for creating non-natural amino acids. | nih.gov |
| Nitrile Reduction | Conversion to an aminomethyl group, a key step in alkaloid synthesis. | |
| Stereoselective Alkylation | Reactions at the α-carbon can proceed with retention or inversion depending on conditions. | acs.orgnii.ac.jp |
| Boc Deprotection | Facile removal under acidic conditions to liberate the piperidine nitrogen. | rsc.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-2-cyanopiperidin-4-yl]carbamate |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-8-4-5-13-9(6-8)7-12/h8-9,13H,4-6H2,1-3H3,(H,14,15)/t8?,9-/m1/s1 |
InChI Key |
PYXOJLZQAZSKFM-YGPZHTELSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CCN[C@H](C1)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC(C1)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 4 N Boc 2 Cyanopiperidine
Asymmetric Synthesis Approaches
Asymmetric synthesis provides a direct pathway to enantiomerically enriched compounds, avoiding the need for chiral resolution of racemic mixtures. For (R)-4-N-Boc-2-cyanopiperidine, both chiral pool derivations and catalytic asymmetric methods have been explored.
Chiral Pool Derivations
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product.
A logical and frequently employed strategy for the synthesis of this compound involves the manipulation of functional groups on a pre-existing chiral piperidine (B6355638) ring derived from (R)-pipecolic acid. This amino acid, available from the chiral pool, serves as a robust starting point. The synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, a key intermediate for various pharmaceuticals, has been achieved from L-malic acid, another chiral pool starting material, in 16 steps with a total yield of 26% and greater than 98% enantiomeric excess researchgate.net. While not a direct synthesis of the target compound, this demonstrates the feasibility of multi-step syntheses from chiral pool precursors to achieve highly substituted, enantiopure piperidine derivatives. The general approach would involve the conversion of the carboxylic acid functionality of (R)-N-Boc-pipecolic acid into a nitrile group, a transformation that requires careful selection of reagents to avoid racemization at the stereocenter.
Biocatalysis offers a powerful tool for asymmetric synthesis due to the high stereoselectivity of enzymes. Hydroxynitrile lyases (HNLs) are particularly relevant for the synthesis of chiral cyanohydrins, which can be precursors to α-hydroxy acids and other valuable chiral building blocks researchgate.net. While the direct enzymatic cyanation of a piperidine precursor at the 2-position is not commonly reported, enzymes can be used to generate stereodefined nitrile intermediates from prochiral substrates. For instance, nitrilases have been utilized in the enantioselective synthesis of piperidinecarboxylic acids sigmaaldrich.com. This suggests the potential for an enzyme-catalyzed desymmetrization of a suitable piperidine precursor to introduce the nitrile group with the desired (R)-configuration at the C2 position.
Catalytic Asymmetric Methods
Catalytic asymmetric methods employ a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. These methods are often more efficient and versatile than chiral pool approaches.
A prominent strategy for the asymmetric functionalization of N-Boc-piperidine is enantioselective deprotonation at the C2 position using a chiral lithium amide base, followed by quenching with an electrophile. While the use of s-BuLi/(-)-sparteine is effective for N-Boc-pyrrolidine, it is less so for N-Boc-piperidine nih.gov. More recent developments have focused on the use of chiral ligands to control the stereochemistry of a racemic organolithium species through a dynamic resolution process.
A catalytic dynamic resolution (CDR) of racemic 2-lithio-N-Boc-piperidine has been developed, enabling the synthesis of either enantiomer of 2-substituted piperidines with a variety of electrophiles in high enantioselectivity nih.gov. This methodology has been successfully applied to the synthesis of (R)- and (S)-pipecolic acid derivatives nih.gov.
| Ligand | Electrophile | Product Configuration | Yield (%) | Enantiomeric Ratio (er) |
| (S,S)-2 | o-bromotoluene | R | 63 | 92:8 |
| (S,R)-2 | o-bromotoluene | S | 63 | 6:94 |
| (S,S)-2 | 4-bromoveratrole | R | 75 | 97:3 |
| (S,S)-2 | p-tert-butylbromobenzene | R | 69 | 95:5 |
| (S,S)-2 | 2-bromomesitylene | R | 64 | 92:8 |
| (S,S)-2 | 4-bromo-2-trifluoromethyl aniline | R | 60 | 93:7 |
| (S,S)-2 | 1-bromonaphthalene | R | 67 | 97:3 |
| (S,S)-2 | 3-bromopyridine | R | 46 | 88:12 |
| (S,R)-2 | 3-bromopyridine | S | 51 | 90:10 |
Data sourced from a study on the asymmetric arylation and vinylation of N-Boc-piperidine via catalytic dynamic resolution. nih.gov
Transition metal catalysis provides a powerful platform for the stereoselective synthesis of complex molecules. While the direct metal-catalyzed asymmetric cyanation to form this compound is a challenging transformation, metal-catalyzed reactions of derivatives of this compound are more common. For example, rhodium-catalyzed asymmetric reductive Heck reactions have been used to synthesize 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines organic-chemistry.orgsemanticscholar.org.
Furthermore, palladium-mediated Negishi coupling of an organozinc species derived from N-Boc-2-lithiopyrrolidine has been used to prepare N-Boc-2-arylpyrrolidines in good yields and high enantiomeric ratios nih.gov. While attempts to apply this to the synthesis of enantioenriched 2-aryl-piperidines have been less successful, it highlights a potential avenue for the synthesis of 2-substituted piperidines nih.gov.
Recent advancements have also demonstrated the iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts to afford α-heteroaryl piperidines with high levels of enantioselectivity (up to 99.3:0.7 er) researchgate.net. These methods, while not directly producing the 2-cyano derivative, establish the utility of metal catalysis in accessing enantiopure 2-substituted piperidines, which could potentially be adapted for the synthesis of the target compound.
Dynamic Kinetic Resolutions and Asymmetric Inductions
Dynamic kinetic resolution (DKR) is a powerful strategy to convert a racemic mixture into a single enantiomer of a product, theoretically achieving a 100% yield. nih.gov This approach relies on the rapid in-situ racemization of the starting material, allowing a chiral catalyst or reagent to selectively react with one enantiomer, continuously drawing from the racemizing pool. nih.gov While direct DKR of a pre-existing racemic 4-substituted-2-cyanopiperidine is not extensively documented, the principles of DKR are highly relevant to the synthesis of chiral piperidines. For instance, dynamic kinetic resolution has been successfully applied to the synthesis of enantiopure 3-arylpiperidines through the cyclodehydration of racemic γ-aryl-δ-oxoesters with a chiral auxiliary like (R)- or (S)-phenylglycinol. acs.org This process establishes the stereochemistry that can be carried through to piperidine derivatives.
Asymmetric induction, where a chiral element directs the formation of a new stereocenter, is a cornerstone of modern asymmetric synthesis. nih.govwhiterose.ac.uk In the context of piperidine synthesis, exocyclic chirality induction has been demonstrated as an effective strategy. nih.gov This involves using a chiral amine in a one-pot condensation reaction with a nitroalkene and an enone to produce highly substituted piperidines with excellent diastereoselectivity. nih.gov The chirality of the amine effectively controls the stereochemical outcome of the cyclization. Another powerful method involves the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts using a chiral primary amine. This process not only forms the piperidine ring but also induces chirality with high diastereo- and enantioselectivity. dicp.ac.cnresearchgate.net These methods highlight the potential for generating the desired (R)-configuration at the 2-position of the piperidine ring by selecting the appropriate chiral auxiliary or catalyst.
Total Synthesis Strategies Employing Chiral Piperidine Nitriles
Cyclization Reactions for Piperidine Ring Formation with Stereocontrol
The stereocontrolled formation of the piperidine ring is paramount in the synthesis of molecules like this compound, which possesses two stereocenters. A variety of cyclization strategies have been developed to address the challenge of controlling the diastereoselectivity in 2,4-disubstituted piperidines. acs.orgacs.orgnih.govresearchgate.net One effective approach involves radical cyclization of acyclic precursors. For example, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been shown to produce 2,4-disubstituted piperidines. organic-chemistry.orgnih.gov Interestingly, the choice of the radical initiator can have a profound impact on the diastereoselectivity, with tris(trimethylsilyl)silane (B43935) (TTMSS) often providing significantly higher trans selectivity compared to tributyltin hydride (TBTH). organic-chemistry.orgnih.gov This enhanced selectivity is attributed to a cascade process that allows for the selective rearrangement of the minor stereoisomer. organic-chemistry.org
Another strategy relies on the conformational biases of N-acylated piperidines. The pseudo allylic strain (A1,3 strain) in 2-substituted N-acylpiperidines can direct the introduction of a substituent at the 4-position, allowing for diastereoselective synthesis. acs.orgacs.org By carefully choosing the order of reaction steps—either introducing the C2 substituent first followed by the C4 substituent or vice versa—it is possible to control the stereochemical outcome and access both cis and trans diastereomers. acs.orgacs.org Furthermore, intramolecular cyclization of aminonitriles, formed from the enantioselective cyanidation of amines, can lead to chiral piperidines. nih.gov This approach is particularly relevant as it directly installs the required cyano group at the 2-position.
| Radical Initiator | Typical trans:cis Ratio | Key Feature |
|---|---|---|
| Tributyltin hydride (TBTH) | 3:1 to 6:1 | Standard radical initiator. organic-chemistry.org |
| Tris(trimethylsilyl)silane (TTMSS) | Up to 99:1 | Enhances diastereoselectivity through a rearrangement cascade of the minor isomer. organic-chemistry.org |
Convergent Syntheses Utilizing N-Boc α-Amino Nitriles as Trianion Synthons
Convergent synthesis offers an efficient approach to complex molecules by bringing together pre-synthesized fragments in the later stages of a synthetic sequence. A particularly elegant and powerful convergent strategy for the synthesis of substituted piperidines involves the use of N-Boc α-amino nitriles as trianion synthons. This methodology has been successfully applied in the total synthesis of lepadiformine (B1252025) alkaloids, which feature a polysubstituted piperidine core. nih.govresearchgate.net
In this approach, the N-Boc α-amino nitrile is deprotonated multiple times to generate a highly nucleophilic trianion equivalent. This reactive intermediate can then undergo sequential alkylations. For instance, deprotonation of an N-Boc α-amino nitrile and subsequent reaction with an enantiomerically pure dibromide can lead to the formation of the first ring of a bicyclic system. nih.govresearchgate.net The nitrile group, having served to stabilize the anion, can then be reductively removed or transformed into other functional groups. This strategy is highly stereoselective and convergent, demonstrating the versatility of N-Boc α-amino nitriles as powerful building blocks in alkaloid synthesis. nih.govresearchgate.net The application of this methodology to a target like this compound would involve the careful selection of a suitable electrophile to install the substituent at the 4-position and a subsequent cyclization step.
Optimization of Nitrile Formation and N-Boc Protection Strategies
Dehydration of Amides to Nitriles
The final installation of the nitrile group at the C2 position can often be achieved through the dehydration of a corresponding primary amide. This is a common and effective transformation in organic synthesis. acs.orgnih.govorganic-chemistry.org A wide array of dehydrating agents have been developed for this purpose, ranging from classic reagents to more modern catalytic systems.
Traditional dehydrating agents include phosphorus pentoxide (P₂O₅), titanium tetrachloride (TiCl₄), and phosphorus oxychloride (POCl₃). dicp.ac.cnnih.gov While effective, these reagents often require harsh reaction conditions. More recent developments have focused on milder and more selective methods. For example, systems based on phosphorus(III) reagents such as tris(dimethylamino)phosphine (P(NMe₂)₃), phosphorus trichloride (B1173362) (PCl₃), and triphenylphosphite (P(OPh)₃) have been shown to efficiently convert primary amides to nitriles under mild conditions. organic-chemistry.org Palladium-catalyzed dehydration reactions have also emerged as a sustainable and high-yielding alternative, compatible with a range of sensitive functional groups. acs.org The choice of dehydrating agent would be critical in the synthesis of this compound to ensure that the stereochemical integrity of the chiral centers is maintained and that the N-Boc protecting group remains intact.
| Reagent/System | General Conditions | Reference |
|---|---|---|
| Phosphorus pentoxide (P₂O₅) | Often requires heating. | dicp.ac.cnnih.gov |
| Tris(dimethylamino)phosphine (P(NMe₂)₃) | Mild conditions, often reflux in a suitable solvent. | organic-chemistry.org |
| Phosphorus trichloride (PCl₃) | Mild conditions, often at 0 °C to room temperature. | organic-chemistry.org |
| Palladium catalyst with a water acceptor | Catalytic, mild, and sustainable. | acs.org |
Selective N-Protection of Piperidine Nitrogen
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. researchgate.netorganic-chemistry.org In the synthesis of this compound, the selective protection of the piperidine nitrogen is a crucial step. This is typically achieved by reacting the secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. researchgate.net
Chemical Reactivity and Mechanistic Investigations of R 4 N Boc 2 Cyanopiperidine
α-Functionalization Reactions
The primary site for functionalization on the (R)-4-N-Boc-2-cyanopiperidine ring is the α-carbon (C-2), located between the nitrogen atom and the cyano group. The convergence of the inductive effects of the nitrogen and the strong electron-withdrawing capabilities of the nitrile moiety renders the α-proton susceptible to deprotonation by strong bases. This allows for the generation of a stabilized carbanion, which can then be intercepted by various electrophiles.
Deprotonation and Carbanion Generation at the α-Position
The generation of a carbanion at the C-2 position is the critical first step for α-functionalization. The acidity of the α-proton is sufficiently high to allow for deprotonation using common strong bases, such as lithium amides like lithium diisopropylamide (LDA), lithium tetramethylpiperidide (LiTMP), or alkali metal hexamethyldisilazides (LiHMDS, NaHMDS, KHMDS). nih.govacs.org
Upon deprotonation, a metallocarbanion is formed. The resulting N-Boc-2-cyano-2-lithiopiperidine is a key intermediate, though its configurational stability is noted to be significantly less than that of corresponding 2-aryl lithiated piperidines. acs.orgacs.org This intermediate exists in equilibrium between different structures, including a C-lithiated species and an N-lithiated keteniminate, the latter being a result of delocalization of the negative charge onto the nitrile nitrogen. acs.orgacs.org The geometry and stability of this anionic intermediate are pivotal in determining the stereochemical outcome of subsequent reactions.
Stereochemical Course of Electrophilic Substitution at the α-Carbon
The reaction of the C-2 carbanion with electrophiles can proceed through different stereochemical pathways, primarily retention or inversion of configuration. The outcome is highly dependent on the specific reaction conditions, including the nature of the base, the countercation, the electrophile, and the protecting group on the nitrogen. nih.gov
While retention of configuration is a common pathway, electrophilic substitution at the α-carbon can proceed with a high degree of inversion. nih.gov For example, the treatment of trans-N-Boc-2-cyano-6-methylpiperidine with LDA followed by quenching with methyl iodide yields the inverted methylation product in a highly stereoselective manner. acs.org This outcome is rationalized by two potential mechanistic pathways: an equatorial attack of the electrophile on an N-lithiated keteniminate intermediate, or a retentive attack on a C-lithiated species that has already undergone inversion. acs.orgacs.org The driving force for the inversion of the lithiated intermediate is often the relief of steric strain, such as the A(1,3) strain between the N-Boc group and an axial substituent. acs.orgacs.org
The stereoselectivity of the electrophilic substitution is a nuanced interplay of several factors. Detailed studies on related N-Boc-2-cyano-6-methylpiperidines have elucidated these influences. nih.govacs.org
N-Substituent: The chelating ability of the group on the piperidine (B6355638) nitrogen affects the stereochemical course. The Boc group, with its carbonyl oxygen, can coordinate with the metal countercation, influencing the conformation of the anionic intermediate and favoring a retentive pathway. nih.gov
Base and Countercation: The choice of base, and consequently the metal countercation (Li⁺, Na⁺, K⁺), has a profound impact. An increase in the ionic character (or "leaving ability") of the countercation, moving from Li⁺ to K⁺, correlates with an increase in the proportion of the inversion product. nih.gov This suggests that a more loosely associated ion pair is more susceptible to inversion or attack from the opposite face.
Electrophile Reactivity: The reactivity of the electrophile also plays a crucial role. More reactive electrophiles, such as aroyl chlorides, tend to favor the retention pathway. nih.gov Conversely, less reactive electrophiles allow more time for the configurationally less stable carbanion to equilibrate or invert, leading to a higher proportion of the inversion product. nih.govacs.org
The following table summarizes the observed stereochemical outcomes under different conditions for the benzoylation of a trans-N-Boc-2-cyano-6-methylpiperidine, highlighting the influence of the base/countercation.
| Entry | Base | Countercation | Temperature (°C) | Ratio (Retention:Inversion) |
| 1 | LiTMP | Li⁺ | -78 | 83:17 |
| 2 | NaHMDS | Na⁺ | -78 | 61:39 |
| 3 | KHMDS | K⁺ | -78 | 58:42 |
| Data derived from studies on N-Boc-2-cyano-6-methylpiperidines. acs.org |
Transmetalation Reactions for Enhanced Electrophile Scope
While lithiated carbanions react well with a range of electrophiles, their high reactivity can be limiting. Transmetalation of the initially formed organolithium species to other organometallic reagents, such as organozinc or organocopper compounds, can enhance the reaction's scope and functional group tolerance. nih.gov This process is particularly valuable for engaging in cross-coupling reactions. Crucially, transmetalation from lithium to zinc and subsequently to copper has been shown to proceed while maintaining the configurational stability of the α-carbon. nih.gov
Following transmetalation of the N-Boc-2-lithiopiperidine intermediate with a zinc salt like ZnCl₂, the resulting organozinc species can participate in copper-mediated cross-coupling reactions. nih.gov This sequence allows for the introduction of aryl and vinyl groups at the C-2 position via Negishi coupling. nih.gov The use of a copper catalyst, such as CuCN·2LiCl, facilitates the coupling with a broader range of electrophiles, including allyl and benzyl bromides, which may react non-selectively with the initial organolithium intermediate through single-electron transfer (SET) pathways. nih.gov This catalytic dynamic resolution (CDR) followed by transmetalation and copper-mediated coupling provides a powerful method for the highly enantioselective synthesis of diverse 2-substituted piperidines. nih.gov
Transformations of the Cyano Functional Group
The nitrile (cyano) group is a versatile functional handle that can undergo a variety of chemical transformations, providing access to amines, carboxylic acids, and more complex heterocyclic systems.
The reduction of the cyano group to a primary amine is a fundamental and widely utilized transformation. For N-Boc protected cyanopiperidines, this reaction yields the corresponding aminomethyl derivatives, which are valuable building blocks in medicinal chemistry. The conversion is typically achieved through catalytic hydrogenation or by using metal hydride reagents.
Catalytic hydrogenation involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. Raney Nickel (Ra-Ni) is a common choice for this transformation, often conducted in an alcoholic solvent like methanol or ethanol, sometimes with the addition of ammonia to suppress the formation of secondary amine byproducts. Other catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) can also be employed.
Alternatively, chemical reduction using hydride reagents offers a complementary approach. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to hydrolyze the intermediate aluminum-nitrogen complexes. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), can also be used for this purpose.
| Reagent/Catalyst | Solvent | Typical Conditions | Product |
|---|---|---|---|
| H₂, Raney Nickel | Methanol/Ammonia | Room temperature to 50°C, H₂ pressure | (R)-tert-butyl 4-amino-2-(aminomethyl)piperidine-1-carboxylate |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0°C to reflux, followed by aqueous workup | (R)-tert-butyl 4-amino-2-(aminomethyl)piperidine-1-carboxylate |
| Borane-THF complex (BH₃·THF) | Tetrahydrofuran (THF) | 0°C to reflux, followed by acidic workup | (R)-tert-butyl 4-amino-2-(aminomethyl)piperidine-1-carboxylate |
The cyano group can be hydrolyzed to a carboxylic acid functional group under either acidic or basic conditions. libretexts.org This transformation converts the cyanopiperidine into a piperidine-2-carboxylic acid derivative, a valuable scaffold in pharmaceutical synthesis.
Acid-catalyzed hydrolysis involves heating the nitrile with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.org The reaction proceeds through the initial formation of a primary amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. However, a significant consideration for this compound is the acid-lability of the Boc protecting group. Strong acidic conditions required for nitrile hydrolysis will simultaneously cleave the N-Boc group, yielding the corresponding piperidine-2-carboxylic acid hydrochloride salt.
Base-catalyzed hydrolysis is performed by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH). libretexts.org This process initially forms the carboxylate salt and ammonia. A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org The N-Boc group is generally stable under these conditions, allowing for the selective hydrolysis of the cyano group while retaining the nitrogen protection. This selectivity makes alkaline hydrolysis the preferred method when the integrity of the Boc group is desired.
| Conditions | Intermediate/Product | Final Product after Workup | N-Boc Group Fate |
|---|---|---|---|
| Aqueous HCl or H₂SO₄, heat | Piperidine-2-carboxylic acid salt | (2R,4R)-4-aminopiperidine-2-carboxylic acid hydrochloride | Cleaved |
| Aqueous NaOH or KOH, heat | Carboxylate salt | (2R,4R)-1-(tert-butoxycarbonyl)-4-aminopiperidine-2-carboxylic acid | Retained |
The carbon-nitrogen triple bond of the cyano group can participate as a 2π component in pericyclic reactions, such as [3+2] and [4+2] cycloadditions, leading to the formation of five- and six-membered heterocyclic rings. nih.govmit.edu Although less common than for alkenes or alkynes, these reactions provide a powerful method for constructing complex molecular architectures.
One of the most well-known cycloaddition reactions involving nitriles is the formation of tetrazoles via a [3+2] cycloaddition with azide reagents, such as sodium azide or trimethylsilyl azide. This reaction is often promoted by a Lewis acid or proceeds under thermal conditions. The resulting product from this compound would be a piperidine bearing a tetrazole ring at the C2 position.
The nitrile group can also act as a dienophile in Diels-Alder [4+2] cycloaddition reactions, particularly with electron-rich dienes, although this typically requires high temperatures or Lewis acid catalysis due to the lower reactivity of the nitrile dienophile compared to activated alkenes. nih.govmit.edu Such reactions would lead to the formation of highly substituted dihydropyridine rings fused or appended to the piperidine core. The participation of unactivated nitriles in such pericyclic cascades has been demonstrated as a strategy for synthesizing pyridine (B92270) derivatives. nih.govmit.edu
Reactivity at the Piperidine Nitrogen (N-Boc Group Manipulation)
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under specific acidic conditions.
The removal of the N-Boc group from this compound unveils the secondary amine of the piperidine ring, making it available for subsequent functionalization. The choice of deprotection method is crucial to avoid unwanted side reactions with other functional groups present in the molecule.
The most common method for Boc deprotection is treatment with a strong acid. Trifluoroacetic acid (TFA), either neat or as a solution in a solvent like dichloromethane (DCM), is frequently used and effectively removes the Boc group at room temperature. peptide.com Similarly, solutions of hydrogen chloride (HCl) in solvents such as dioxane, methanol, or diethyl ether are also highly effective. google.com The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of isobutylene and carbon dioxide, yielding the protonated amine (e.g., the hydrochloride or trifluoroacetate salt).
While acidic deprotection is highly efficient, milder and more selective methods have been developed for substrates sensitive to strong acids. Catalytic methods using Lewis acids, such as iron(III) chloride, have been shown to selectively cleave Boc groups under practical conditions. rsc.org Thermal deprotection, sometimes performed in high-boiling solvents or under continuous flow conditions, offers another alternative that avoids the use of harsh acidic reagents. acs.org
| Reagent | Solvent | Typical Conditions | Product |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temperature | (2R,4R)-4-aminopiperidine-2-carbonitrile trifluoroacetate salt |
| Hydrogen Chloride (HCl) | 1,4-Dioxane or Methanol | 0°C to Room Temperature | (2R,4R)-4-aminopiperidine-2-carbonitrile hydrochloride salt |
| Iron(III) Chloride (FeCl₃) (catalytic) | Acetonitrile or Dichloromethane | Room Temperature to Mild Heat | (2R,4R)-4-aminopiperidine-2-carbonitrile hydrochloride salt |
| Thermal (No reagent) | High-boiling solvent (e.g., Toluene) | >100°C | (2R,4R)-4-aminopiperidine-2-carbonitrile |
Once the N-Boc group has been removed, the resulting secondary amine of the (R)-4-amino-2-cyanopiperidine is a nucleophile and can readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental for building molecular complexity and are widely used in the synthesis of pharmaceutical agents.
N-Alkylation involves the reaction of the deprotected piperidine with an alkylating agent, typically an alkyl halide (e.g., methyl iodide, benzyl bromide) or an alkyl sulfonate (e.g., tosylate, mesylate). The reaction is carried out in the presence of a base to neutralize the acid generated during the reaction and to ensure the amine is in its free, nucleophilic state. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases such as diisopropylethylamine (DIPEA). researchgate.net The choice of solvent depends on the reactants but often includes polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF). researchgate.net
N-Acylation is the reaction of the secondary amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride, to form an amide. These reactions are typically rapid and high-yielding. They are often performed in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA, or pyridine) to act as an acid scavenger. semanticscholar.org Common solvents include dichloromethane, THF, or acetonitrile. Alternatively, coupling reagents like cyanuric chloride can be used to facilitate amide bond formation directly from a carboxylic acid and the amine, often under microwave irradiation to accelerate the reaction. nih.gov
| Reaction Type | Reagents | Base | Solvent | Product Class |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) or Sulfonate (R-OTs) | K₂CO₃, DIPEA | Acetonitrile, DMF | N-Alkyl-piperidine |
| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Triethylamine, Pyridine | Dichloromethane, THF | N-Acyl-piperidine (Amide) |
Spectroscopic and Computational Elucidation of Structure and Reactivity
Advanced Spectroscopic Methods for Chiral Purity and Stereochemical Assignment
The precise stereochemical configuration of (R)-4-N-Boc-2-cyanopiperidine is fundamental to its utility as a chiral synthon. Advanced spectroscopic techniques are indispensable for confirming its enantiomeric purity and determining its absolute and relative stereochemistry.
The enantiomeric excess (e.e.) of chiral compounds like N-Boc-2-cyanopiperidine is routinely determined using chiral stationary phase (CSP) gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.govrsc.org These methods are crucial for assessing the success of enantioselective synthetic routes.
In studies involving the deprotonation and subsequent electrophilic quench of (S)-N-Boc-2-cyanopiperidine, CSP-GC and CSP-HPLC were employed to analyze the stereochemical outcome. nih.govrsc.org For instance, when the deprotonation was carried out with lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF), the resulting 2-substituted products were found to be racemic, as determined by chiral GC or HPLC analysis. nih.govrsc.org This racemization is attributed to the formation of an achiral lithiated nitrile intermediate where the lithium cation resides on the nitrogen atom. rsc.orgtugraz.at
Conversely, when a magnesium base such as TMPMgCl was used, highly enantiomerically enriched products were obtained. nih.govrsc.org The enantiomeric ratios (e.r.) of these products were quantified using chiral HPLC. For example, the enantiomers of a 2-arylthio substituted product were resolved on an AD column with 0.5% isopropanol (B130326) in hexanes, with detection at 254 nm. rsc.org Similarly, the enantiomers of a 2-hydroxyalkyl substituted product were separated using a Cellulose-1 column with 10% isopropanol in hexanes, with detection at 220 nm. rsc.org
Kinetic studies on the racemization of the organomagnesium intermediate of N-Boc-2-cyanopiperidine also relied on chiral HPLC to measure the change in enantiomeric ratio over time. rsc.org These experiments revealed that the intermediate has a half-life of a few minutes at -104 °C, highlighting the importance of rapid quenching to preserve stereochemical integrity. nih.govrsc.org
Table 1: Chiral HPLC Conditions for the Analysis of N-Boc-2-cyanopiperidine Derivatives
| Derivative | Chiral Stationary Phase | Mobile Phase | Flow Rate | Detection Wavelength | Retention Times (min) |
| 2-(p-Tolylthio)-N-Boc-piperidine | AD Column | 0.5% iPrOH in hexanes | 1 mL/min | 254 nm | 10.3 and 11.3 |
| 2-(1-Hydroxy-1-methylethyl)-N-Boc-piperidine | Cellulose-1 | 10% iPrOH in hexanes | 1 mL/min | 220 nm | 6.1 and 10.1 |
This table summarizes representative chiral HPLC conditions used for the separation of enantiomers of N-Boc-2-cyanopiperidine derivatives as reported in the literature. rsc.org
X-ray crystallography is the definitive method for determining the absolute and relative stereochemistry of crystalline compounds. In the context of substituted N-Boc-2-cyanopiperidines, X-ray analysis has been instrumental in confirming the stereochemical outcome of reactions and understanding the conformational preferences of these molecules in the solid state. nii.ac.jp
For instance, the stereochemistry of a 2-benzoyl-6-methyl-N-Boc-2-cyanopiperidine derivative was unequivocally determined by X-ray crystallography. nii.ac.jp The analysis revealed a chair-like conformation with both the cyano and methyl groups in axial positions. nii.ac.jp In another case, the structure of a different benzoylated derivative showed a twist-boat conformation where the cyano and methyl groups occupied pseudoaxial positions. acs.org These findings are crucial for understanding the steric factors that influence the stereochemical course of reactions.
The X-ray crystal structure of a 2-(p-bromobenzoyl)-N-Boc-2-cyanopiperidine derivative was used to establish the absolute configuration of the major enantiomer obtained from an enantioselective reaction. rsc.org This analysis confirmed that the reaction proceeded with retention of configuration. rsc.org The solid-state conformation of these molecules provides valuable insights that can be correlated with computational models.
Table 2: Key Crystallographic Findings for N-Boc-piperidine Derivatives
| Compound | Key Structural Feature | Conformation | Implication |
| (2R,6S)-2-Benzoyl-N-Boc-2-cyano-6-methylpiperidine | Cyano and methyl groups are both axial | Chair-like | Confirms stereochemical outcome and provides insight into steric effects. nii.ac.jp |
| (2R,6S)-2-Benzoyl-N-Boc-2-cyano-6-methylpiperidine Isomer | Cyano and methyl groups are both pseudoaxial | Twist-boat | Demonstrates conformational flexibility and its impact on substituent positioning. acs.org |
| 2-(p-Bromobenzoyl)-N-Boc-2-cyanopiperidine | Established absolute configuration | N/A | Confirmed retention of configuration in an enantioselective synthesis. rsc.org |
This table highlights significant structural information obtained from X-ray crystallographic studies of N-Boc-piperidine derivatives.
Theoretical and Computational Chemistry
Theoretical and computational chemistry methods provide a powerful complement to experimental studies, offering detailed insights into the structure, energetics, and reactivity of molecules that can be difficult to obtain through experimentation alone.
Quantum chemical calculations, particularly density functional theory (DFT), are widely used to investigate the conformational preferences and energetics of flexible molecules like N-Boc-piperidines. These calculations help to identify the lowest energy conformations and understand the factors that govern their stability.
For N-Boc-2-cyanopiperidine derivatives, computational studies have explored the different possible rotamers of the N-Boc group and the conformational preferences of the piperidine (B6355638) ring. rsc.org The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents and their interactions can lead to other low-energy conformations, such as twist-boat forms. nii.ac.jpacs.org
In the context of the deprotonation of N-Boc-2-cyanopiperidine, DFT calculations were used to model the structure of the resulting organomagnesium intermediate. rsc.org The calculations suggested that the rate of rotation of the Boc group is slow at low temperatures, leading to distinct rotamers upon deprotonation. rsc.org The relative energies of these rotameric complexes were calculated, revealing that chelation between the Boc group's carbonyl oxygen and the magnesium ion can significantly stabilize certain conformations. rsc.org Specifically, a complex where the OtBu group points toward the magnesium was found to be significantly higher in energy (62 kJ mol⁻¹) than a structure involving chelation, which requires a ring-flip. rsc.org
Transition state modeling is a powerful computational tool for understanding the origins of stereoselectivity in chemical reactions. By calculating the energies of the transition states leading to different stereoisomeric products, one can predict the major product and gain insight into the factors that control the stereochemical outcome.
In the study of intramolecular carbolithiation of substituted N-benzyl-2-cyanopiperidines, DFT calculations were used to model the transition states of the cyclization reaction. nih.gov The calculations identified two low-energy transition states, with the favored one resembling a four-membered C-C-C-Li ring. nih.gov This model, which includes coordination between the nitrogen atom and the lithium, successfully predicted the observed "cis" product. nih.gov
For the electrophilic substitution of N-Boc-2-cyano-6-methylpiperidines, the stereochemical outcome is rationalized by considering the stability of the intermediate anionic species and the steric hindrance in the transition state. nii.ac.jp The formation of inversion products is attributed to the steric hindrance posed by an axial methyl group in the intermediate. nii.ac.jp While explicit transition state modeling for this specific system is not detailed in the provided results, the principles of transition state theory are used to explain the observed stereoselectivities.
The nature of metal-ligand interactions in organometallic intermediates is crucial for determining their reactivity and stereochemical stability. Computational chemistry provides a means to probe these interactions in detail.
In the case of the magnesiated intermediate of N-Boc-2-cyanopiperidine, a key question is the location of the magnesium atom and the nature of its coordination. nih.govrsc.org It is proposed that the intermediate involves two magnesium atoms, one on the carbon and one on the nitrile nitrogen, connected by a bridging chloride. nih.govrsc.org This proposal is supported by analogy to related systems and by DFT calculations. nih.govrsc.org
Table 3: Computationally Investigated Aspects of this compound and its Intermediates
| Area of Investigation | Computational Method | Key Findings |
| Conformational Preferences | DFT | The piperidine ring favors a chair conformation, but twist-boat forms are accessible. The N-Boc group has distinct rotamers. rsc.orgnii.ac.jpacs.org |
| Energetics of Organometallic Intermediates | DFT | Chelation between the Boc-group oxygen and the magnesium ion significantly stabilizes the intermediate. rsc.org |
| Transition State Modeling | DFT | The transition state for intramolecular carbolithiation involves a four-membered C-C-C-Li ring, with N-Li coordination favoring the "cis" product. nih.gov |
| Metal-Ligand Interactions | DFT and Analogy | The magnesiated intermediate likely involves two magnesium atoms bridged by a chloride, with the metal on the carbon atom. nih.govrsc.org |
This table summarizes the application of computational chemistry to understand the structure and reactivity of this compound and its derivatives.
Applications of R 4 N Boc 2 Cyanopiperidine in Complex Molecule Synthesis and Method Development
Chiral Building Block in Heterocyclic Chemistry
In the field of organic synthesis, a chiral building block is an enantiomerically pure compound used as a starting material to introduce a specific stereocenter into a target molecule, thereby avoiding the need for chiral resolutions or complex asymmetric reactions later in the synthetic sequence. portico.org (R)-4-N-Boc-2-cyanopiperidine exemplifies this concept perfectly. The piperidine (B6355638) ring is a privileged scaffold, appearing in a vast number of natural products and pharmaceutical agents. nih.govnih.gov By starting with this compound, chemists can build more complex heterocyclic structures with the assurance that the stereochemistry at the C2 and C4 positions of the piperidine core is pre-determined.
The N-Boc (tert-butoxycarbonyl) group provides robust protection to the piperidine nitrogen, rendering it stable to a variety of reaction conditions, yet it can be removed cleanly under acidic conditions. The cyano group at the C2 position and the protected amine at the C4 position are strategic functional handles that allow for the elaboration of the piperidine ring into more complex fused, spirocyclic, or otherwise substituted heterocyclic systems. rsc.org The construction of versatile chiral building blocks is a powerful tool for synthesizing target natural products and their analogues, and having access to both enantiomers is crucial for evaluating biological activities. portico.org
Precursor for Stereodefined 2-Substituted Piperidine Scaffolds
The 2-cyano group in this compound is a key functional moiety that acts as a linchpin for introducing a wide range of substituents at the C2 position with high stereochemical control. The versatility of the nitrile group allows it to be transformed into various other functionalities. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations enable the synthesis of a diverse library of 2-substituted piperidines, which are important structural motifs in medicinal chemistry. ajchem-a.com
The synthesis of substituted piperidines is a significant goal in organic chemistry due to their prevalence in bioactive compounds. nih.gov Strategies often involve the hydrogenation of pyridine (B92270) precursors or diastereoselective reactions on existing piperidine rings. whiterose.ac.uk The use of a chiral cyanopiperidine like the title compound provides a direct route to enantiomerically pure 2-substituted products. The inherent chirality of the starting material directs the stereochemical outcome of subsequent transformations, making it a powerful strategy in asymmetric synthesis.
Below is a table illustrating potential transformations of the 2-cyano group to generate stereodefined 2-substituted piperidine scaffolds.
| Reagent/Reaction Type | Resulting C2-Substituent | Product Class |
| H₂, Raney Ni or LiAlH₄ | -CH₂NH₂ (aminomethyl) | 1,2-Diamine derivative |
| H₃O⁺, heat | -COOH (carboxylic acid) | Piperidine-2-carboxylic acid |
| R-MgBr then H₃O⁺ | -C(=O)R (ketone) | 2-Acylpiperidine |
| DIBAL-H then H₂O | -CHO (aldehyde) | 2-Formylpiperidine |
This table represents common transformations of the nitrile functional group.
Utility in the Synthesis of Natural Products and Structurally Complex Analogues
The strategic value of this compound is highlighted in its application toward the total synthesis of natural products and complex, biologically active molecules. nih.gov Natural products remain a vital source of inspiration for drug discovery, and their synthesis provides a platform for validating new chemical reactions and strategies. nih.gov Chiral piperidines are core structures in numerous alkaloids and other therapeutic agents, including antipsychotic drugs and cancer monotherapeutics. nih.gov
A chemo-enzymatic approach has been demonstrated for the synthesis of stereo-defined substituted piperidines, which serve as key intermediates for drugs like the ovarian cancer monotherapeutic Niraparib. nih.gov While not explicitly starting from this compound, these syntheses underscore the importance of chiral piperidine intermediates with functional handles that allow for further elaboration. The title compound, possessing both a cyano group and a protected amine, represents a pre-functionalized chiral scaffold that can streamline the synthesis of such complex targets by providing multiple points for diversification.
Contribution to the Development of Novel Asymmetric Synthetic Methodologies
Enantiomerically pure compounds like this compound are not only valuable for direct incorporation into target molecules but also play a crucial role in the development and validation of new methods for asymmetric synthesis. slideshare.net The creation of nitrogen-containing heterocycles with high stereocontrol is a persistent challenge in organic chemistry, driving the innovation of new catalytic methods. whiterose.ac.uk
The use of this building block contributes to methodology development in several ways:
Substrate Control: The inherent chirality of the molecule can be used to study diastereoselective reactions, where the existing stereocenters direct the formation of new ones.
Standard for New Reactions: It can serve as a benchmark substrate to test the enantioselectivity and efficiency of newly developed catalysts and reaction protocols, such as novel hydroamination or C-H functionalization reactions. nih.gov
Access to Chiral Ligands: As detailed below, it is a precursor to chiral ligands that are subsequently used in asymmetric catalysis, thereby enabling a wide range of other chemical transformations. nih.govsigmaaldrich.com
Recent advances in asymmetric synthesis have focused on intramolecular cyclizations and catalytic approaches to generate enantioenriched piperidines, often achieving high yields and excellent enantiomeric ratios. rsc.orgwhiterose.ac.uk
Stereoselective Formation of Vicinal Diamines and Chiral Ligands
A particularly powerful application of this compound is its conversion into chiral vicinal (1,2-) diamines. Vicinal diamines are a privileged structural motif found in numerous natural products and pharmaceuticals and are of tremendous interest to synthetic chemists. nih.govsigmaaldrich.comnih.gov The reduction of the 2-cyano group, for example using lithium aluminum hydride (LiAlH₄), transforms it into an aminomethyl group (-CH₂NH₂). This reaction, performed on the this compound scaffold, would yield a stereodefined 2-(aminomethyl)-4-(N-Boc-amino)piperidine derivative.
This resulting molecule contains a chiral 1,2-diamine relationship between the nitrogen of the newly formed aminomethyl group and the piperidine ring nitrogen, as well as the C4-amine. Chiral vicinal diamines are highly sought after as scaffolds for the synthesis of chiral ligands for asymmetric catalysis. sigmaaldrich.com These ligands can coordinate to transition metals (e.g., Rhodium, Ruthenium, Nickel, Copper), creating a chiral environment around the metal center. nih.govrsc.orgnih.gov This chiral catalytic complex can then promote a wide variety of reactions (e.g., hydrogenations, hydroamidations, cyclizations) on prochiral substrates to produce one enantiomer of the product in high excess. rsc.org The modular nature of ligands derived from building blocks like this compound allows for fine-tuning of steric and electronic properties to optimize catalyst performance for specific applications. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-4-N-Boc-2-cyanopiperidine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin by evaluating existing protocols for analogous Boc-protected piperidine derivatives (e.g., N-Boc-3-cyanopiperidine and N-Boc-4-CBZ-aminopiperidine) . Use a factorial design to test variables such as catalysts (e.g., Pd/C, TFA), solvents (e.g., DCM, THF), and temperature ranges. Monitor yields via HPLC and characterize intermediates with -NMR and IR spectroscopy. For enantiomeric purity, employ chiral stationary phase HPLC or polarimetry .
- Key Parameters : Reaction time, Boc-deprotection efficiency, and cyanide incorporation yield.
Q. How can analytical techniques (e.g., NMR, MS) resolve structural ambiguities in this compound synthesis?
- Methodological Answer : Use -NMR to confirm the stereochemistry at C2 and C4 positions. Compare experimental spectra with computed data (e.g., PubChem-derived InChI keys or SMILES strings) to validate the R-configuration . For mass spectrometry, employ high-resolution ESI-MS to distinguish isotopic patterns and rule out impurities (e.g., residual Boc-protecting groups) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 0–6°C (recommended storage temperature) and compare with room-temperature samples. Monitor degradation via TLC and quantify decomposition products (e.g., free piperidine or nitrile hydrolysis byproducts) using GC-MS. Include desiccated vs. humid environments to assess hygroscopicity .
Advanced Research Questions
Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be reconciled?
- Methodological Answer : Design controlled experiments to isolate variables such as catalyst loading, ligand choice (e.g., Buchwald-Hartwig vs. Suzuki-Miyaura systems), and solvent polarity. Use kinetic studies (e.g., in situ -NMR) to track intermediate formation. Compare results with literature on structurally similar terpyridine derivatives .
- Contradiction Analysis : If discrepancies persist, evaluate batch-to-batch purity (e.g., residual palladium in commercial samples) or stereochemical interference .
Q. What computational models predict the conformational flexibility of this compound in solution?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map energy landscapes of chair vs. boat conformations. Validate with NOESY NMR to detect through-space correlations between Boc and cyano groups. Compare with X-ray crystallography data if available .
Q. How does the steric and electronic influence of the Boc group affect the nucleophilic reactivity of the piperidine nitrogen?
- Methodological Answer : Synthesize analogs with alternative protecting groups (e.g., Cbz, Fmoc) and measure reaction rates in nucleophilic substitutions (e.g., alkylation or acylation). Use Hammett plots to correlate electronic effects with reactivity trends .
Data Reporting and Replication
Q. What minimal experimental details are required to ensure reproducibility of this compound studies?
- Methodological Answer : Follow Beilstein Journal guidelines: report solvent grades, purification methods (e.g., column chromatography Rf values), and spectroscopic data (e.g., NMR shifts, coupling constants). For novel compounds, include elemental analysis or HRMS .
Q. How can researchers address contradictions in enantiomeric excess (%ee) measurements across studies?
- Methodological Answer : Standardize chiral HPLC conditions (e.g., column type, mobile phase) and validate with a racemic control. Use circular dichroism (CD) as a secondary method to confirm optical activity .
Ethical and Safety Considerations
Q. What protocols ensure safe handling and disposal of this compound waste?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
